Bezuclastinib: A Deep Dive into its Molecular Profile and Therapeutic Potential
Bezuclastinib: A Deep Dive into its Molecular Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Bezuclastinib (formerly CGT9486 and PLX-9486) is a potent and selective, orally bioavailable small molecule inhibitor of the KIT receptor tyrosine kinase.[1][2] It is under investigation for the treatment of various cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM), which are often driven by mutations in the KIT gene.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and clinical profile of Bezuclastinib, intended for professionals in the field of drug discovery and development.
Molecular Structure and Physicochemical Properties
Bezuclastinib is a complex heterocyclic molecule with the systematic IUPAC name 4,5-dimethyl-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-3-carboxamide.[1] Its molecular and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₅O | [1] |
| Molecular Weight | 331.379 g/mol | [1] |
| CAS Number | 1616385-51-3 | [1] |
| SMILES | CC1=C(NN=C1C(=O)NC2=CN=C3C(=C2)C=C(N3)C4=CC=CC=C4)C | [1] |
| InChI | InChI=1S/C19H17N5O/c1-11-12(2)23-24-17(11)19(25)21-15-8-14-9-16(22-18(14)20-10-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,25)(H,23,24) | [1] |
| InChIKey | NVSHVYGIYPBTEZ-UHFFFAOYSA-N | [1] |
| Melting Point | >300 °C | Not explicitly found in search results |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (33 mg/mL). | [3] |
Mechanism of Action and Signaling Pathways
Bezuclastinib is a Type I tyrosine kinase inhibitor that potently targets gain-of-function mutations in the KIT receptor, particularly the D816V mutation in exon 17, which is a key driver in over 90% of systemic mastocytosis cases.[1][2] It also shows activity against other KIT mutations found in GIST.[2]
The binding of Stem Cell Factor (SCF) to the extracellular domain of the wild-type KIT receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
Mutations in KIT, such as the D816V substitution, lead to ligand-independent, constitutive activation of the receptor, resulting in uncontrolled cell growth and survival. Bezuclastinib inhibits this aberrant signaling by binding to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1]
Caption: Bezuclastinib inhibits the constitutive activation of mutated KIT receptors.
Preclinical and Clinical Efficacy
In Vitro and In Vivo Preclinical Studies
Bezuclastinib has demonstrated potent and selective inhibition of KIT D816V in various preclinical models.
| Assay Type | Cell Line/Model | Key Findings | Reference |
| In vitro Kinase Assay | HMC1.2 (human mast cell line with KIT V560G/D816V) | Potent inhibition of KIT D816V phosphorylation. | [1] |
| In vivo Xenograft Model | HMC1.2 tumor-bearing nude mice | Oral administration of Bezuclastinib led to inhibition of pKIT and pERK in tumors. | [1] |
| Selectivity Profiling | Various cell lines | High selectivity for KIT over other closely related kinases like PDGFRα and PDGFRβ. | [4] |
| Pharmacology Study | Rodents | Minimal brain penetration, suggesting a lower risk of CNS-related adverse events. | [4] |
Clinical Trials
Bezuclastinib is being evaluated in several clinical trials for GIST and SM. The APEX and SUMMIT trials are notable for their investigation into advanced and non-advanced systemic mastocytosis, respectively. The PEAK trial is focused on GIST.
| Trial (Indication) | Phase | Key Efficacy Results | Key Safety Findings | Reference |
| APEX (AdvSM) | Phase 2 | In Part 1, 94%, 93%, and 100% of patients achieved at least a 50% reduction in serum tryptase, KIT D816V VAF, and bone marrow mast cell burden, respectively. The overall response rate was 88% (pure pathologic response). | Treatment-related adverse events (TRAEs) were reported in 91% of patients; 44% had TRAEs of at least grade 3. | [5] |
| SUMMIT (NonAdvSM) | Phase 2 | Statistically significant improvement in total symptom scores compared to placebo. 87.4% of patients achieved at least a 50% reduction in serum tryptase. | Favorable safety profile with most treatment-emergent adverse events being low-grade and manageable. | [6][7] |
| PEAK (GIST) | Phase 3 | Top-line results are anticipated in November 2025. | Data pending. |
Experimental Protocols
In Vitro Kinase Phosphorylation Assay (ELISA-based)
This protocol outlines a general procedure for assessing the inhibitory activity of Bezuclastinib on KIT phosphorylation in a cell-based ELISA.
Caption: A generalized workflow for determining the IC50 of Bezuclastinib.
Methodology:
-
Cell Culture: HMC1.2 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of Bezuclastinib or a vehicle control (e.g., DMSO) for 1 hour.[1]
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
ELISA: The cell lysates are transferred to an ELISA plate pre-coated with an anti-KIT capture antibody. Following incubation and washing, a phospho-specific anti-KIT detection antibody is added. An HRP-conjugated secondary antibody and a substrate are then used for signal generation, which is quantified using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of Bezuclastinib required to inhibit 50% of KIT phosphorylation, is calculated from the dose-response curve. Bezuclastinib has a reported IC50 of <1 µM for c-kit and c-kit D816V.[3]
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Bezuclastinib in a mouse xenograft model.
Caption: A typical workflow for assessing the in vivo efficacy of Bezuclastinib.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nu/nu NCr female mice) are used.[1]
-
Tumor Implantation: HMC1.2 cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a volume of approximately 200 mm³, mice are randomized into treatment and control groups. Bezuclastinib is administered orally at a specified dose (e.g., 25 mg/kg) once daily.[8]
-
Efficacy Assessment: Tumor volumes are measured regularly (e.g., three times weekly) to assess tumor growth inhibition.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of phosphorylated KIT and downstream signaling proteins (e.g., pERK) by ELISA or Western blot to confirm target engagement.[1]
Conclusion
Bezuclastinib is a promising, highly selective KIT inhibitor with a well-defined molecular structure and mechanism of action. Preclinical and clinical data have demonstrated its potential to effectively and safely target the driver mutations in systemic mastocytosis and gastrointestinal stromal tumors. Ongoing and future clinical trials will further elucidate its therapeutic role in these and potentially other KIT-driven malignancies. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and clinicians working on the development of targeted cancer therapies.
References
- 1. cogentbio.com [cogentbio.com]
- 2. cogentbio.com [cogentbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cogent Biosciences Presents New Preclinical Data Demonstrating Bezuclastinib as a Differentiated KIT Inhibitor with Minimal Brain Penetration | Cogent Biosciences, Inc. [investors.cogentbio.com]
- 5. Paper: Apex Part 1: Updated Assessment of Bezuclastinib (CGT9486), a Selective KIT D816V Tyrosine Kinase Inhibitor, in Patients with Advanced Systemic Mastocytosis (AdvSM) [ash.confex.com]
- 6. One moment, please... [clinicaltrialvanguard.com]
- 7. biopharmadive.com [biopharmadive.com]
- 8. medchemexpress.com [medchemexpress.com]
